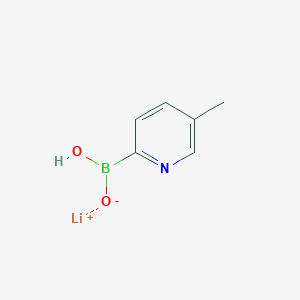

5-Methylpyridine-2-boronic acid, mono-lithium salt

Overview

Description

5-Methylpyridine-2-boronic acid, mono-lithium salt, also known as Lithium hydrogen-5-methylpyridine-2-boronate, is a chemical compound consisting of lithium, hydrogen, and 5-methylpyridine-2-boronate . It is commonly used as a reagent in organic chemistry reactions for the synthesis of various compounds .

Molecular Structure Analysis

The molecular formula of this compound is C6H7BLiNO2 . Unfortunately, the specific structural details or the 3D conformation are not provided in the available resources.

Physical And Chemical Properties Analysis

The compound is slightly soluble in water . The molecular weight is 142.88 . Other physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Synthesis of Novel Halopyridinylboronic Acids and Esters

5-Methylpyridine-2-boronic acid, mono-lithium salt is utilized in synthesizing novel halopyridinylboronic acids and esters. A general method involving regioselective halogen-metal exchange and ortho-lithiation is used. These compounds are useful in Pd-catalyzed coupling with arylhalides, leading to new pyridine libraries (Bouillon et al., 2002).

Extraction of Lithium from Salt Lake Brine

The compound plays a role in lithium recovery from salt lake brines with high magnesium/lithium ratios. The process involves using tributyl phosphate and FeCl₃ for Li⁺ extraction, where boron exists as B(OH)₄⁻ and is extracted into the organic phase (Xiang et al., 2016).

Lithium Complexes of 2-Amino-6-Methylpyridine

Lithiation of 2-amino-6-methylpyridine leads to various lithium complexes, demonstrating the compound's role in creating moisture-sensitive complexes that can be further transformed into other structures for chemical analysis (Jones et al., 2000).

Amino Acid-Based Polyelectrolytes and Nanoparticle Synthesis

The mono-lithium salt is used in synthesizing amino acid-functional polyelectrolytes, which are key in forming polyelectrolyte complexes (PECs) for various applications (Mommer et al., 2017).

Synthesis and Structure of Bifunctional N-alkylbenzimidazole Phenylboronate Derivatives

This compound aids in synthesizing N-Methyl and N-n-butyl-2-(2-boronophenyl)benzimidazoles, which exhibit unique physical and chemical properties, crucial for further research in organic chemistry (Blatch et al., 2006).

New Boron Compounds for Lithium Polymer Electrolytes

A new class of difluoroalkoxyborane compounds is obtained using the compound, which acts as additives for polymer electrolytes, enhancing ionic conductivities (Zygadło-Monikowska et al., 2007).

Research on Synthesis of 3-Borono-5-Fluorobenzoic Acid

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity, with the respiratory system being a potential target . In case of exposure, it is recommended to remove the victim to fresh air and seek medical attention if symptoms persist .

Mechanism of Action

Target of Action

This compound is often used as an intermediate in organic chemical synthesis

Mode of Action

As a boronic acid derivative, it may participate in Suzuki-Miyaura coupling reactions , a type of cross-coupling reaction used in organic synthesis.

Pharmacokinetics

As a boronic acid derivative, its solubility and stability could influence its pharmacokinetic properties .

properties

IUPAC Name |

lithium;hydroxy-(5-methylpyridin-2-yl)borinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BNO2.Li/c1-5-2-3-6(7(9)10)8-4-5;/h2-4,9H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXCFWQJYQXDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].B(C1=NC=C(C=C1)C)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BLiNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694349 | |

| Record name | Lithium hydrogen (5-methylpyridin-2-yl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072946-48-5 | |

| Record name | Lithium hydrogen (5-methylpyridin-2-yl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

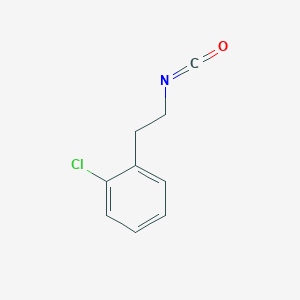

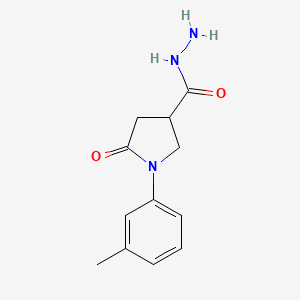

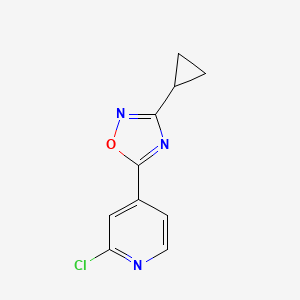

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1423144.png)